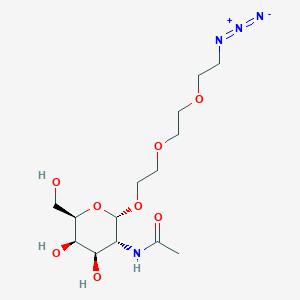
alpha-Galnac-teg-N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-GalNAc-TEG-N3 is a compound used extensively in click chemistry, a field known for its high yield, specificity, and simplicity. This compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Métodos De Preparación
Alpha-GalNAc-TEG-N3 is synthesized through a series of chemical reactions involving the introduction of an azide group to a GalNAc (N-acetylgalactosamine) molecule. The synthetic route typically involves the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
In industrial production, the compound is synthesized in large quantities using automated chemical reactors. The process involves the precise control of temperature, pressure, and reaction time to optimize the yield and purity of the compound. The final product is then purified using techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Alpha-GalNAc-TEG-N3 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the use of copper catalysts to facilitate the cycloaddition of the azide group with an alkyne group, forming a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the cycloaddition of the azide group with a strained alkyne group, such as DBCO or BCN.
Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkyne-containing molecules. The major products formed from these reactions are triazole-linked compounds, which are used in various applications, including bioconjugation and drug development .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of alpha-GalNAc-TEG-N3 involves its ability to undergo click chemistry reactions with alkyne-containing molecules. The azide group in the compound reacts with the alkyne group to form a stable triazole ring, which serves as a covalent link between the two molecules. This reaction is highly specific and efficient, making it a valuable tool in various scientific and industrial applications .
Comparación Con Compuestos Similares
Alpha-GalNAc-TEG-N3 is unique in its ability to undergo both copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC). Similar compounds include:
Alpha-GalNAc-TEG: This compound lacks the azide group and is used in different types of bioconjugation reactions.
Alpha-GalNAc-DBCO: This compound contains a DBCO group instead of an azide group and is used in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Alpha-GalNAc-BCN: This compound contains a BCN group and is also used in SPAAC reactions.
This compound stands out due to its versatility and efficiency in click chemistry reactions, making it a valuable tool in various research and industrial applications .
Propiedades
Fórmula molecular |
C14H26N4O8 |
|---|---|
Peso molecular |
378.38 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5R,6R)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C14H26N4O8/c1-9(20)17-11-13(22)12(21)10(8-19)26-14(11)25-7-6-24-5-4-23-3-2-16-18-15/h10-14,19,21-22H,2-8H2,1H3,(H,17,20)/t10-,11-,12+,13-,14+/m1/s1 |
Clave InChI |
FLYIOTWDNWJXHY-RGDJUOJXSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCOCCOCCN=[N+]=[N-])CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OCCOCCOCCN=[N+]=[N-])CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


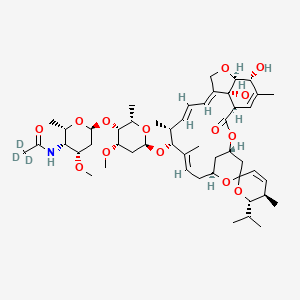
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
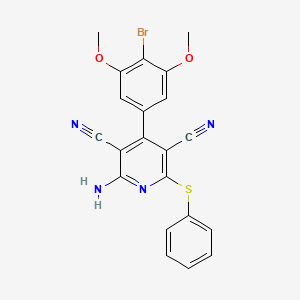
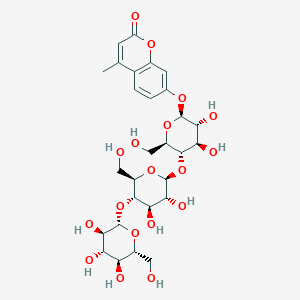
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
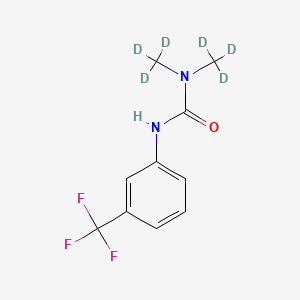
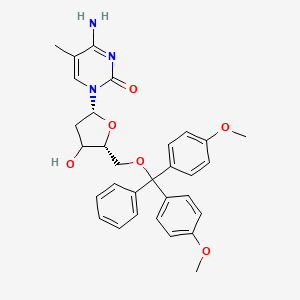
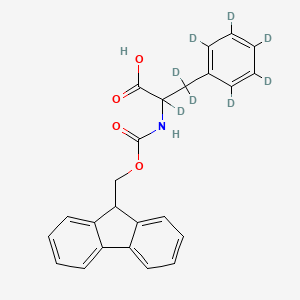
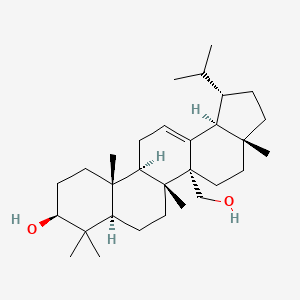
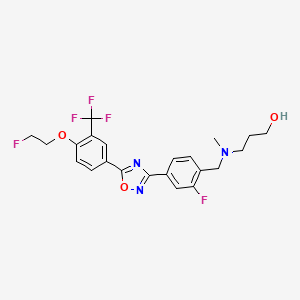
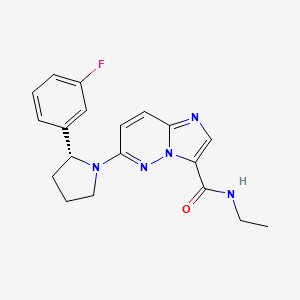
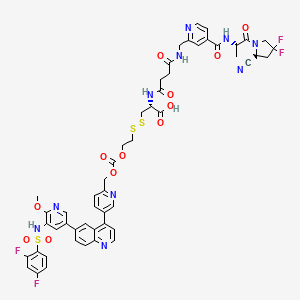

![(4aR,7aR)-7a-[(1R,2R)-2-(2-{[(1R,2R)-2-methylcyclopropyl]methoxy}propan-2-yl)cyclopropyl]-6-(pyrimidin-2-yl)-4,4a,5,6,7,7a-hexahydropyrrolo[3,4-d][1,3]thiazin-2-amine](/img/structure/B12404007.png)
